N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide
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Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide is a useful research compound. Its molecular formula is C20H32N2O4S and its molecular weight is 396.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Research shows the development of novel heterocyclic compounds involving oxazepine derivatives. For instance, Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine hybrids, showcasing the potential for creating diverse molecular structures that incorporate oxazepine units (Almansour et al., 2016).
- Similar efforts were made by Ukhin et al. (2011), who worked on a new polycyclic system containing the 1,4-benzodiazepine and isoindolinone fragments, indicating the flexibility of oxazepine derivatives in forming complex molecular architectures (Ukhin et al., 2011).
Chemical Properties and Reactivity
- The study by Sapegin et al. (2018) highlighted the role of primary sulfonamide groups in enabling the construction of [1,4]oxazepine rings, as well as their application as enzyme inhibitors. This demonstrates the reactivity and potential biological applications of oxazepine-based sulfonamides (Sapegin et al., 2018).
Biological Applications
- Shaabani et al. (2010) developed a novel synthesis method for tetrahydrobenzo[b][1,4]oxazepine derivatives. These compounds show potential in pharmaceutical research, particularly for their structure and possible biological activity (Shaabani et al., 2010).
- Babu et al. (2013) synthesized tetrahydrobenzo[b]thiophene derivatives with potential antimicrobial activities, illustrating the therapeutic potential of oxazepine-related compounds in combating infections (Babu et al., 2013).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-methylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4S/c1-14(2)9-10-22-17-8-7-16(21-27(24,25)12-15(3)4)11-18(17)26-13-20(5,6)19(22)23/h7-8,11,14-15,21H,9-10,12-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQLHYBOLWCNFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC(C)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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